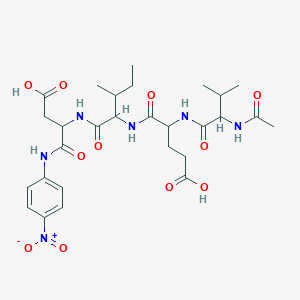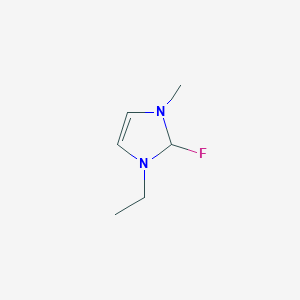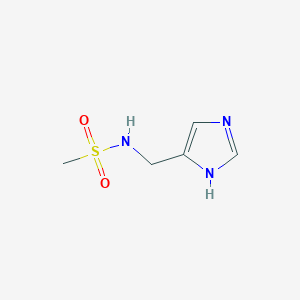
N-((1H-Imidazol-4-yl)methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-Imidazol-4-yl)methyl)methanesulfonamide is a compound that features an imidazole ring, a common structure in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-4-yl)methyl)methanesulfonamide typically involves the reaction of 1H-imidazole-4-methanol with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 1H-imidazole-4-methanol and methanesulfonyl chloride.
Reaction Conditions: The reaction is performed in an organic solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: Methanesulfonyl chloride is added dropwise to a solution of 1H-imidazole-4-methanol and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow reactors to ensure better control over reaction conditions and to handle larger quantities of reactants. The use of automated systems can also improve the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1H-Imidazol-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-((1H-Imidazol-4-yl)methyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring can mimic the structure of histidine, an amino acid found in many active sites of enzymes, allowing the compound to bind to and inhibit these enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and functional group compatibility make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism by which N-((1H-Imidazol-4-yl)methyl)methanesulfonamide exerts its effects often involves the interaction of its imidazole ring with biological targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their catalytic activity. Additionally, the methanesulfonamide group can enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole-4-methanol: A precursor in the synthesis of N-((1H-Imidazol-4-yl)methyl)methanesulfonamide.
Methanesulfonamide: A simpler sulfonamide compound used in various chemical reactions.
Histidine: An amino acid with an imidazole side chain, similar in structure to the imidazole ring in this compound.
Uniqueness
This compound is unique due to its combination of an imidazole ring and a methanesulfonamide group. This combination imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds. Its ability to participate in diverse chemical reactions and its potential as a therapeutic agent highlight its significance in both research and industrial applications.
Propriétés
Formule moléculaire |
C5H9N3O2S |
|---|---|
Poids moléculaire |
175.21 g/mol |
Nom IUPAC |
N-(1H-imidazol-5-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c1-11(9,10)8-3-5-2-6-4-7-5/h2,4,8H,3H2,1H3,(H,6,7) |
Clé InChI |
GWQPOKCIBNJDEF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NCC1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


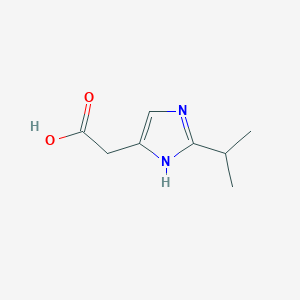
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide](/img/structure/B12826077.png)
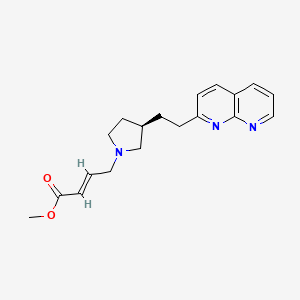
![8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12826090.png)
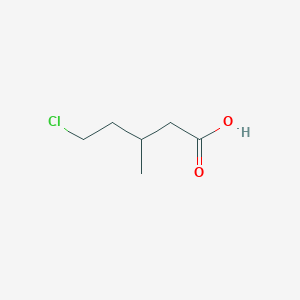
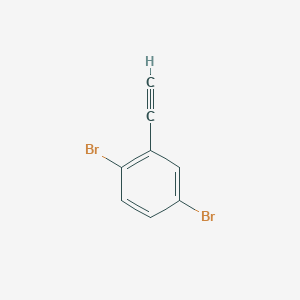
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide](/img/structure/B12826118.png)



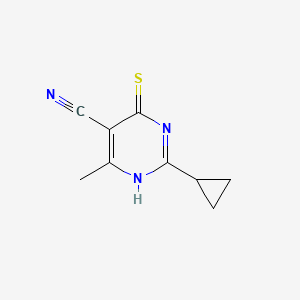
![Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)
